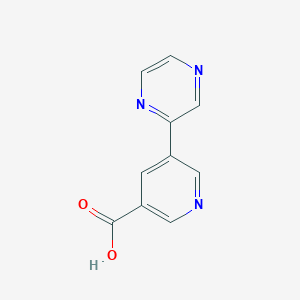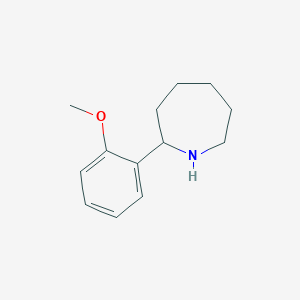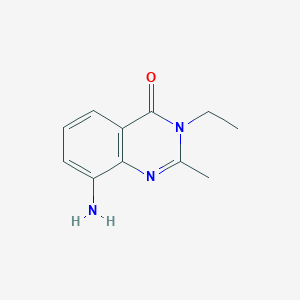
7-Methoxy-2,4-dimethylquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2,4-dimethylquinolin-8-amine is a quinoline derivative with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly as antimalarial and antimicrobial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline framework . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize the quinoline scaffold .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of environmentally friendly solvents and catalysts is becoming increasingly important to minimize the environmental impact of these processes .
化学反应分析
Types of Reactions
7-Methoxy-2,4-dimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .
科学研究应用
7-Methoxy-2,4-dimethylquinolin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has shown potential as an antimalarial and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Methoxy-2,4-dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
7-Methoxy-4-(aminomethyl)coumarin: Used as a fluorescent probe for enzyme activity.
Quinoxalines: Known for their biological activity and used in various pharmaceutical applications.
Uniqueness
7-Methoxy-2,4-dimethylquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
7-methoxy-2,4-dimethylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O/c1-7-6-8(2)14-12-9(7)4-5-10(15-3)11(12)13/h4-6H,13H2,1-3H3 |
InChI 键 |
FLZMMOUGJYBGRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=CC(=C2N)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)






